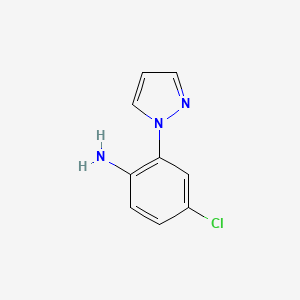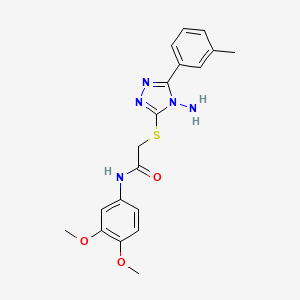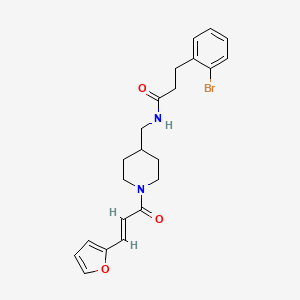
1-(1-Benzofuran-5-yl)piperazine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(1-Benzofuran-5-yl)piperazine;dihydrochloride” is a chemical compound with the CAS Number: 2375268-15-6 . It has a molecular weight of 275.18 .
Molecular Structure Analysis
The molecular formula of “this compound” is C12H14N2O . The InChI code is 1S/C12H14N2O.2ClH/c1-2-12-10 (3-8-15-12)9-11 (1)14-6-4-13-5-7-14;;/h1-3,8-9,13H,4-7H2;2*1H .Mecanismo De Acción
The exact mechanism of action of 5-APB is not fully understood. However, it is known to act as a serotonin and dopamine releaser, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is responsible for the stimulant and entactogenic effects of 5-APB.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-APB have been studied extensively. It has been found to increase heart rate, blood pressure, and body temperature. It also induces feelings of euphoria, empathy, and sociability. These effects make it a potential candidate for the treatment of various mental health disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-APB in lab experiments is its availability. The compound is readily available for research purposes, and its synthesis has been well established. However, one of the limitations of using 5-APB in lab experiments is its potential for abuse. It is a psychoactive compound and can be misused if not handled properly.
Direcciones Futuras
There are several future directions for the research of 5-APB. One of the potential applications of 5-APB is in the treatment of mental health disorders, including depression, anxiety, and post-traumatic stress disorder. Further research is needed to determine the efficacy and safety of 5-APB in the treatment of these disorders.
Another potential application of 5-APB is in the field of neuroscience. It has been found to increase the levels of neurotransmitters in the brain, which makes it a potential candidate for the study of the neurochemistry of mental health disorders.
Conclusion
In conclusion, 1-(1-Benzofuran-5-yl)piperazine;dihydrochloride, commonly known as 5-APB, is a chemical compound that has been the focus of scientific research due to its potential applications in the field of pharmacology. The synthesis of 5-APB has been well established, and the compound is readily available for research purposes. Its potential applications include the treatment of mental health disorders and the study of the neurochemistry of mental health disorders. Further research is needed to determine the efficacy and safety of 5-APB in these applications.
Métodos De Síntesis
The synthesis of 5-APB involves the reaction of 1-benzofuran-5-ylpropan-2-amine with hydrochloric acid. The resulting product is then purified to obtain 1-(1-Benzofuran-5-yl)piperazine;dihydrochloride. The synthesis of 5-APB has been well established, and the compound is readily available for research purposes.
Aplicaciones Científicas De Investigación
5-APB has been the subject of scientific research due to its potential applications in the field of pharmacology. It has been found to exhibit a range of effects on the central nervous system, including stimulant and entactogenic effects. These effects make it a potential candidate for the treatment of various mental health disorders, including depression, anxiety, and post-traumatic stress disorder.
Propiedades
IUPAC Name |
1-(1-benzofuran-5-yl)piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.2ClH/c1-2-12-10(3-8-15-12)9-11(1)14-6-4-13-5-7-14;;/h1-3,8-9,13H,4-7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHJGTHZDVAGIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC3=C(C=C2)OC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(4-acetamidophenyl)-2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2790002.png)
![2-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B2790003.png)

![(4-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2790007.png)
![4-(Dimethoxymethyl)-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B2790008.png)
![Methyl 2-(bromomethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B2790010.png)
![3-(4-pyridinyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2790011.png)
![5-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2790013.png)

